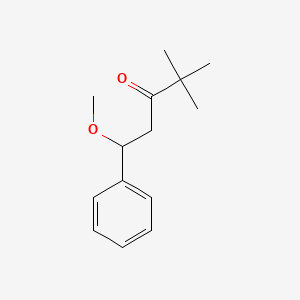
3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- is an organic compound with a complex structure It is a derivative of pentanone, featuring a methoxy group, two methyl groups, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 4,4-dimethyl-1-phenyl-1-pentanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the formation of the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes. For instance, the use of metal oxide catalysts can facilitate the ketonic decarboxylation of propanoic acid derivatives, leading to the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation or cleavage of chemical bonds, leading to the desired products.
Comparison with Similar Compounds
Similar Compounds
3-Pentanone: A simpler ketone with similar reactivity but lacking the methoxy and phenyl groups.
1-Pentanone, 1-(4-methoxyphenyl)-: A related compound with a methoxyphenyl group, differing in the position of the methoxy group.
1-Methoxy-4-methyl-3-pentanone: Another similar compound with a different substitution pattern.
Uniqueness
3-Pentanone, 1-methoxy-4,4-dimethyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methoxy, methyl, and phenyl groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields.
Properties
CAS No. |
111874-44-3 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-methoxy-4,4-dimethyl-1-phenylpentan-3-one |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)13(15)10-12(16-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3 |
InChI Key |
CBAGNCDAXPGGHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


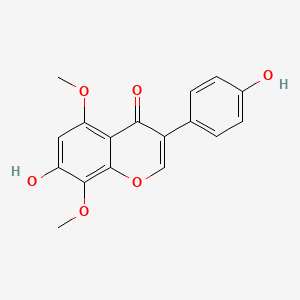
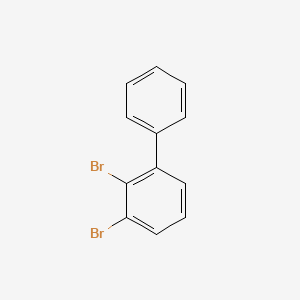
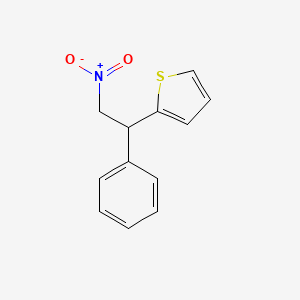
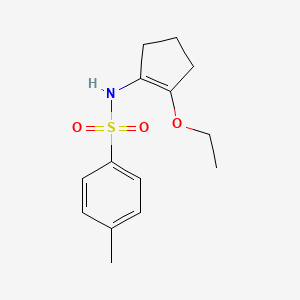
![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)
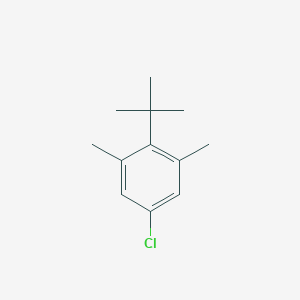
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)
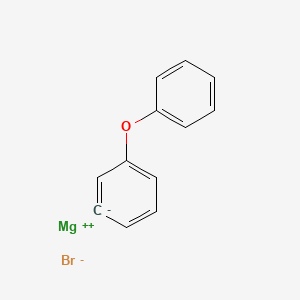
![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)
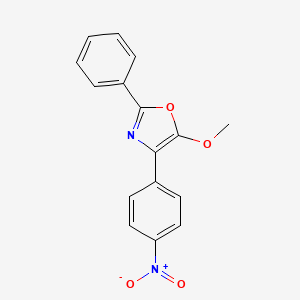

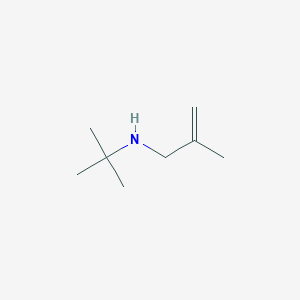
![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
